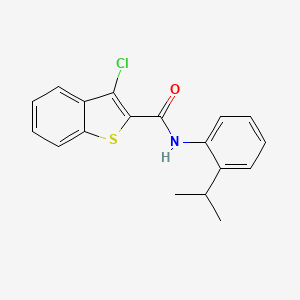

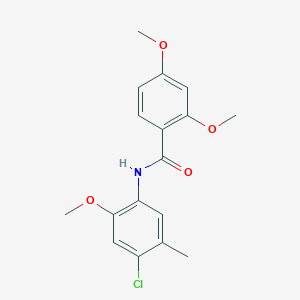

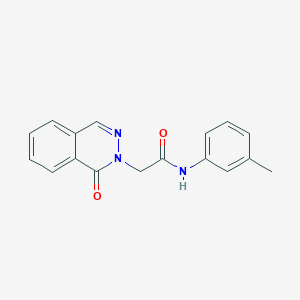

![molecular formula C15H16N2O3S B5713459 N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5713459.png)

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide

Overview

Description

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide, also known as ESI-09, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. The compound was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies. In

Mechanism of Action

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide works by binding to the switch II region of RAC1, which is essential for its activation. By binding to this region, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide prevents RAC1 from interacting with its downstream effectors, thereby inhibiting its activity. This leads to a reduction in cell migration, cell division, and cell adhesion, which ultimately results in the inhibition of cancer cell growth and spread, as well as the reduction of inflammation and improvement of neurological function.

Biochemical and Physiological Effects:

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit the activity of RAC1 in a dose-dependent manner, with an IC50 value of approximately 10 μM. In vivo studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has also been found to reduce inflammation in mouse models of acute lung injury and improve neurological function in mouse models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying RAC1 signaling pathways. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has also been found to be highly specific for RAC1, with no significant effects on other small GTPases such as CDC42 and RHOA. However, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has some limitations for lab experiments. It has a relatively low potency compared to other RAC1 inhibitors, such as NSC23766 and Z62954982. N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to develop more potent and selective RAC1 inhibitors based on the structure of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide. Further studies are also needed to determine the optimal dosage and administration route for N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide in different disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide in humans.

Synthesis Methods

The synthesis of N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide involves several steps, starting with the reaction of 4-ethoxybenzenesulfonyl chloride with aniline to form N-(4-ethoxyphenyl)sulfonylaniline. This compound is then reacted with phosgene to form N-(4-ethoxyphenyl)sulfonylbenzamide, which is subsequently reacted with cyanamide to form N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide (N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide). The yield of this process is approximately 50%.

Scientific Research Applications

N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell migration, cell division, and cell adhesion. By inhibiting RAC1, N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide can prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.

properties

IUPAC Name |

N'-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVOQXUKKPDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

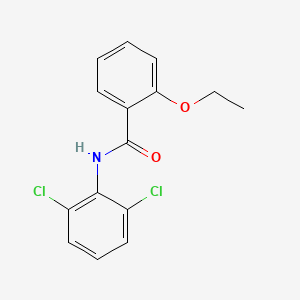

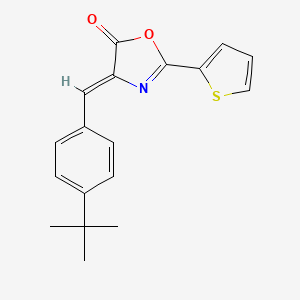

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)

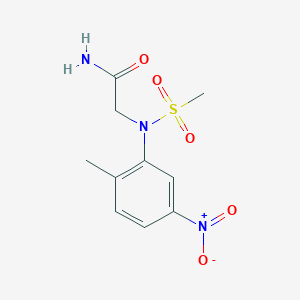

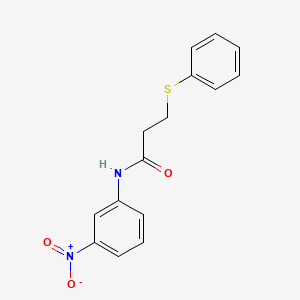

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)

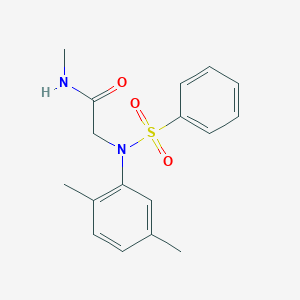

![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)

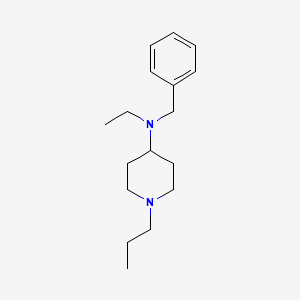

![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5713469.png)